

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: cyclobutanecarbonitrile

Cat. No.: B1293925

[Get Quote](#)

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the utility of small, strained carbocyclic scaffolds is increasingly recognized for their ability to impart unique conformational constraints and metabolic stability to molecular architectures.[\[1\]](#)

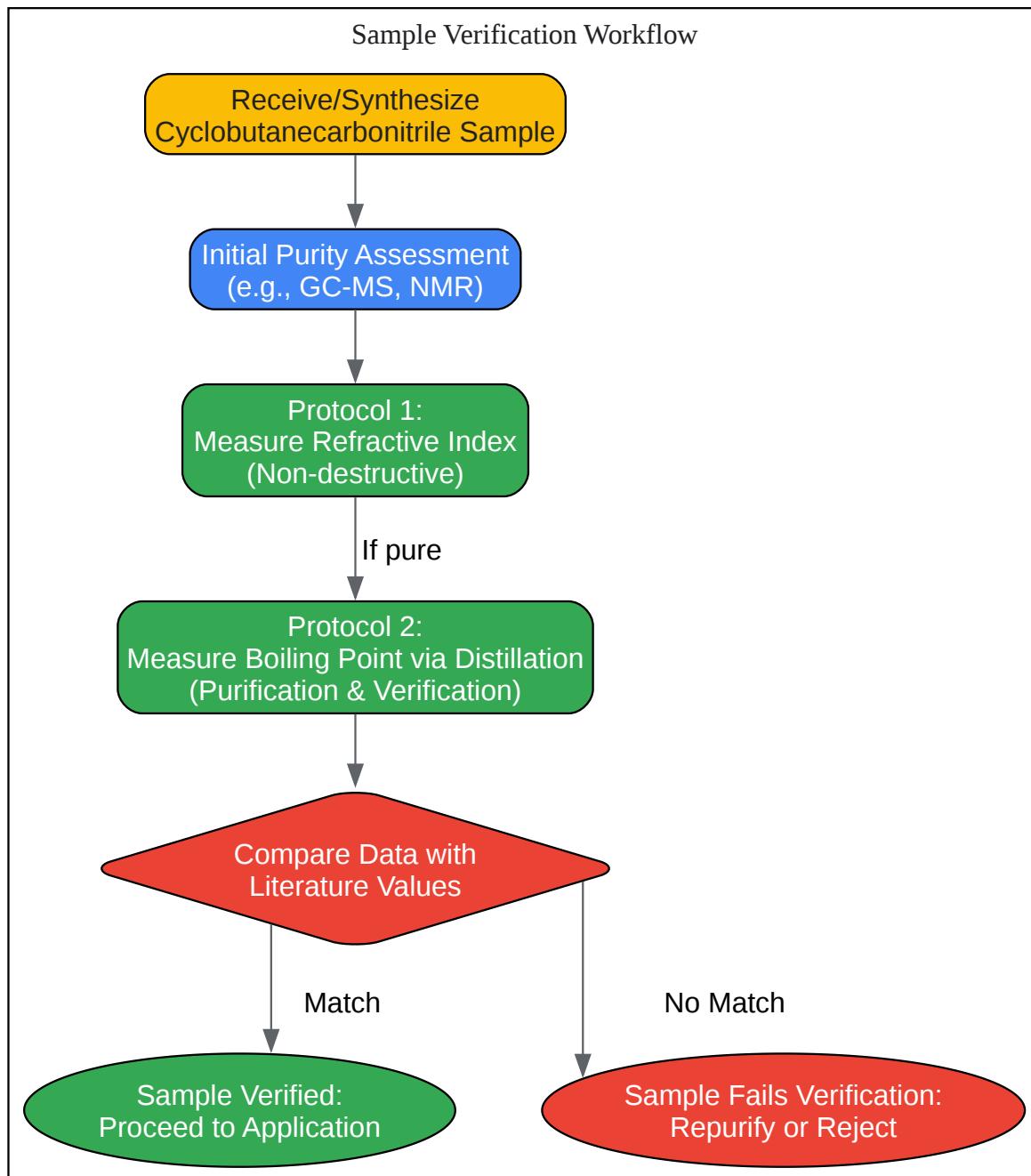
Cyclobutanecarbonitrile (CAS No. 4426-11-3), a molecule characterized by a four-membered cyclobutane ring appended with a nitrile functional group, stands out as a pivotal building block.[\[2\]](#)[\[3\]](#)[\[4\]](#) The inherent ring strain and the versatile reactivity of the nitrile moiety make it a valuable precursor for a wide range of more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[\[2\]](#)[\[3\]](#)[\[4\]](#)

This technical guide offers a comprehensive exploration of the core physical and chemical properties of **cyclobutanecarbonitrile**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies for property determination, provides actionable protocols, and contextualizes the compound's significance, all while emphasizing the critical importance of safe handling and storage.

Core Physicochemical Properties

The distinct physical characteristics of **cyclobutanecarbonitrile** are a direct consequence of its molecular structure: the compact, strained aliphatic ring combined with the highly polar carbon-nitrogen triple bond.[\[2\]](#) These features dictate its behavior as a liquid, its solubility, and its spectroscopic signature. A summary of its key quantitative properties is presented below.

Property	Value	Source(s)
CAS Number	4426-11-3	[2] [5] [6] [7]
Molecular Formula	C ₅ H ₇ N	[2] [5] [7] [8]
Molecular Weight	81.12 g/mol	[5] [7] [8] [9]
Appearance	Colorless to pale yellow liquid	[2] [6]
Density	0.868 - 0.9 g/cm ³	[5] [6] [7] [10]
Boiling Point	144 - 146 °C (at 760 mmHg)	[5] [6] [7] [8]
Refractive Index	1.4300 - 1.4350 (at 20°C)	[6] [10] [11]
Flash Point	42 - 44.3 °C	[5] [6] [7] [12]
Solubility	Slightly soluble in water; Soluble in polar organic solvents	[2] [6]
Vapor Pressure	2.9 ± 0.3 mmHg (at 25°C)	[5]


The polarity imparted by the nitrile group makes **cyclobutanecarbonitrile** miscible with a range of common organic solvents, a crucial attribute for its use in synthetic reaction media.[\[2\]](#) Its boiling point is consistent with a small polar molecule of its molecular weight, making it amenable to purification by distillation under atmospheric or moderately reduced pressure.

Experimental Determination of Key Physical Properties

To ensure the identity and purity of a given batch of **cyclobutanecarbonitrile**, rigorous experimental verification of its physical properties is paramount. The following protocols are designed as self-validating systems, where concordance with established literature values serves as a primary indicator of sample quality.

Workflow for Physicochemical Characterization

The logical flow for characterizing a sample of **cyclobutanecarbonitrile** involves sequential, non-destructive, and destructive tests to confirm identity and purity.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physical characterization of a **cyclobutanecarbonitrile** sample.

Protocol 1: Determination of Refractive Index via Abbe Refractometer

- Causality: The refractive index is a fundamental physical constant directly related to the composition and purity of a substance. For a liquid like **cyclobutanecarbonitrile**, it provides a rapid, non-destructive method to assess purity. Any significant deviation from the literature value (1.4325 @ 20°C) suggests the presence of impurities.[6][12]
- Methodology:
 - System Preparation: Turn on the Abbe refractometer and the associated circulating water bath. Set the bath to maintain a constant temperature of 20.0 ± 0.1 °C. Allow the system to equilibrate.
 - Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.
 - Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of the **cyclobutanecarbonitrile** sample onto the surface of the lower prism.
 - Measurement: Close the prism assembly securely. Allow 1-2 minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - Data Recording: Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature (e.g., $n^{20}/D = 1.4325$).
 - Cleaning: Thoroughly clean the prism surfaces with ethanol or acetone and a soft lens tissue immediately after the measurement.

Protocol 2: Determination of Boiling Point via Simple Distillation

- Causality: Distillation exploits the liquid-vapor equilibrium to separate components of a mixture based on differences in volatility. For a pure substance, the temperature at which it boils at a given pressure is a defining physical constant. This procedure serves the dual purpose of purifying the **cyclobutanecarbonitrile** and confirming its identity by measuring its boiling point.
- Methodology:
 - Apparatus Assembly: Assemble a standard simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
 - Sample Charging: Charge the distillation flask with the **cyclobutanecarbonitrile** sample (not exceeding 2/3 of the flask's volume) and add a few boiling chips to ensure smooth boiling.
 - Heating: Begin gently heating the distillation flask using a heating mantle.
 - Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head. The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously condensing and dripping into the receiving flask. Record the temperature range over which the bulk of the liquid distills.
 - Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to normalize it to standard pressure.
 - Validation: A sharp, narrow boiling range (e.g., 144-146 °C) is indicative of a pure compound.^{[5][6][7]}

Applications and Synthetic Relevance

Cyclobutanecarbonitrile is primarily valued as a versatile intermediate in organic synthesis.^[3] ^[4] The cyclobutane scaffold is of particular interest in drug discovery for several reasons:

- Conformational Rigidity: Unlike more flexible acyclic or larger ring systems, the puckered cyclobutane ring provides a rigid scaffold, which can help lock a molecule into a bioactive

conformation, potentially improving potency and selectivity.

- Metabolic Stability: The introduction of a cyclobutane moiety can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.[1]
- Novel Chemical Space: As a 3D structural element, it allows medicinal chemists to explore novel chemical space beyond traditional flat, aromatic systems.[1]

The nitrile group itself is a synthetic linchpin, readily transformed into other critical functional groups such as amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles, all of which are prevalent in pharmaceuticals.

Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to stress that scientific integrity begins with safety. **Cyclobutanecarbonitrile** is a hazardous chemical and must be handled with appropriate precautions.

- Primary Hazards:
 - Toxicity: The compound is classified as toxic or harmful if swallowed, inhaled, or absorbed through the skin.[5][8]
 - Flammability: It is a flammable liquid and vapor, with a flash point around 44°C.[5][8]
- Mandatory Handling Procedures:
 - Always handle **cyclobutanecarbonitrile** within a certified chemical fume hood to prevent inhalation of vapors.[5]
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][13][14]
 - Keep the compound away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[5][8]
 - Ground and bond containers when transferring material to prevent static discharge.[15]

- Avoid contact with strong oxidizing agents, with which it may react exothermically.[5]
- Storage and Stability:
 - Store in a tightly sealed container to prevent evaporation and exposure to moisture.[5][15]
 - The recommended storage condition is refrigerated at 2-8°C in a cool, dry, and well-ventilated area.[5][6][14]
 - Under these conditions, the compound is stable. Hazardous polymerization is not expected to occur.[8]
- First Aid Measures:
 - Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][8]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]
 - Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[5][8]
 - Ingestion: Wash out the mouth with water. Do not induce vomiting.[8]
 - In all cases of exposure, seek immediate medical attention.[5][8]

Conclusion

Cyclobutanecarbonitrile is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its unique physical properties, born from its strained ring structure and polar functional group, make it a valuable synthon. A thorough understanding of these properties, coupled with rigorous experimental verification and an unwavering commitment to safety, is essential for any scientist utilizing this compound. By following the guidance and protocols outlined herein, researchers can confidently and safely leverage the full synthetic potential of **cyclobutanecarbonitrile** in their pursuit of novel molecular discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 4426-11-3: Cyclobutanecarbonitrile | CymitQuimica [cymitquimica.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsric [chemsrc.com]
- 6. Cyclobutanecarbonitrile price,buy Cyclobutanecarbonitrile - chemicalbook [chemicalbook.com]
- 7. Cyclobutanecarbonitrile CAS#: 4426-11-3 [amp.chemicalbook.com]
- 8. fishersci.at [fishersci.at]
- 9. Cyclobutanecarbonitrile [webbook.nist.gov]
- 10. cyclobutanecarbonitrile [stenutz.eu]
- 11. Cyclobutanecarbonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. angenechemical.com [angenechemical.com]
- 15. Cyclobutanecarbonitrile | 4426-11-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Cyclobutanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293925#physical-properties-of-cyclobutanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com